6-Methylquinoline-5-carbaldehyde is a compound belonging to the quinoline family, characterized by a methyl group at the sixth position and an aldehyde functional group at the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized from various precursors, notably through reactions involving substituted quinolines. It is often derived from 2-chloro-6-methylquinoline-3-carbaldehyde through several synthetic routes. The synthesis can involve traditional methods such as the Vilsmeier-Haack reaction or more modern techniques like microwave-assisted synthesis, which enhance yield and reduce reaction time .
6-Methylquinoline-5-carbaldehyde can be classified as:
The synthesis of 6-Methylquinoline-5-carbaldehyde can be achieved through several methods:
The choice of method affects not only the yield but also the purity and specific isomer produced. For example, microwave synthesis has been shown to provide higher yields compared to conventional heating methods due to better energy transfer and reduced side reactions.
The molecular structure of 6-Methylquinoline-5-carbaldehyde can be represented as follows:
The compound features a fused bicyclic structure typical of quinolines, with a carbonyl group (aldehyde) at the fifth position and a methyl group at the sixth position.
6-Methylquinoline-5-carbaldehyde can participate in various chemical reactions:
The reactivity of 6-Methylquinoline-5-carbaldehyde is influenced by both its electron-donating methyl group and its electron-withdrawing aldehyde group, which can stabilize intermediates in various reactions.
The mechanism of action for compounds like 6-Methylquinoline-5-carbaldehyde often involves interaction with biological targets such as enzymes or DNA:
Quantitative data regarding efficacy often comes from biological assays demonstrating inhibition concentrations and effects on cell viability.
Relevant data regarding stability and reactivity are crucial for applications in synthesis and medicinal chemistry.
6-Methylquinoline-5-carbaldehyde has several scientific uses:
6-Methylquinoline-5-carbaldehyde (CAS: 37994-11-9; alternative CAS: 1211489-16-5) is a quinoline derivative with the molecular formula C₁₁H₉NO and a molecular weight of 171.20 g/mol. Its structure consists of a fused bicyclic system: a benzene ring condensed with a pyridine ring, featuring an aldehyde group (–CHO) at position 5 and a methyl group (–CH₃) at position 6 (Figure 1, Table 1) [1] [3] [5]. The planar, aromatic quinoline scaffold allows for extended π-conjugation, while the meta-relationship between the aldehyde and methyl substituents creates distinct electronic effects:
Table 1: Key Identifiers of 6-Methylquinoline-5-carbaldehyde
| Property | Value |
|---|---|
| CAS Registry Number | 37994-11-9 (primary), 1211489-16-5 |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 6-Methylquinoline-5-carbaldehyde |
| SMILES | CC1=C(C=O)C2=C(C=C1)N=CC=C2 |
| Topological Polar Surface Area | 29.96 Ų |
| LogP | 2.36 (calculated) |
Figure 1: Structural diagram highlighting substituent positions.
O ║ C / 8 / 7 ◀─ ─ ─ ▶ | | 9 6─CH₃ | | ◀─N ─ ▶ 2 3 Quinolinecarbaldehydes emerged as synthetically valuable intermediates during the mid-20th century, driven by advances in heterocyclic chemistry:
This compound exemplifies the role of quinoline aldehydes as multifunctional building blocks in drug discovery and materials science:
Table 2: Derivatives of 6-Methylquinoline-5-carbaldehyde and Their Applications
| Derivative Type | Synthetic Route | Application Target |
|---|---|---|
| Schiff Bases | Condensation with amines | Antimicrobial chelators |
| Knoevenagel Adducts | Reaction with malononitrile | Fluorescent sensors |
| Mannich Bases | Aminomethylation at C6-CH₃ | Bioactive alkaloid mimics |
| Carboxylic Acids | Oxidation of -CHO | Metal-organic frameworks |
CAS No.:
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 130606-00-7